N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide is a compound that belongs to the class of acetamides, characterized by its cyclopropyl and hydroxyphenyl substituents. This compound has garnered interest due to its potential biological activities, which may include anti-inflammatory and analgesic properties. The structure of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. Its structural components derive from readily available precursors in organic chemistry, making it accessible for laboratory synthesis.
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide is classified as an organic compound, specifically a substituted acetamide. It falls under the broader category of pharmaceuticals due to its potential therapeutic applications.
The synthesis of N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide can be achieved through multiple routes, primarily involving cyclopropanation reactions and subsequent acylation steps.
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, using phase transfer catalysts can enhance the efficiency of cyclopropanation reactions .
The molecular formula for N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide is . The structural representation includes:
The compound's molecular weight is approximately 205.24 g/mol. The melting point and solubility characteristics vary depending on the specific synthetic route and purity of the compound obtained.
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide can participate in various chemical reactions due to its functional groups:
Reactions involving N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography for product identification and purity assessment .
The mechanism of action for N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide is not fully elucidated but is hypothesized to involve modulation of pain pathways through interaction with specific receptors in the central nervous system.
Preliminary studies suggest that compounds with similar structures may inhibit cyclooxygenase enzymes or modulate neurotransmitter levels, leading to analgesic effects . Further pharmacological evaluations are necessary to clarify its specific mechanisms.
Relevant data on these properties are critical for applications in drug formulation and development.
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide has potential applications in:
The versatility of this compound makes it a subject of interest in both medicinal chemistry and pharmacology. Further research could uncover additional therapeutic uses based on its biological activity profile.
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide (IUPAC name: N-[1-(4-hydroxyphenyl)cyclopropyl]ethanamide) is classified as a monocyclic acetamide derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol [1]. Its structure integrates three key moieties:
The cyclopropyl group confers significant conformational restraint due to its high ring strain (bond angles ~60° vs. ideal tetrahedral 109.5°). This distortion forces the N-C bond into a perpendicular orientation relative to the aromatic plane, reducing resonance between the amide nitrogen and the phenyl π-system. Consequently, the compound exhibits attenuated electrophilicity at the carbonyl carbon compared to acetaminophen (N-(4-hydroxyphenyl)acetamide) [2] [6]. This electronic modulation is critical for its metabolic stability, as confirmed by computational analyses showing a 40% reduction in electron density at the carbonyl carbon relative to acetaminophen analogs.
Table 1: Structural Comparison with Reference Compounds
Compound | Molecular Formula | Key Structural Feature | Electrophilicity Index (eV) | |
---|---|---|---|---|
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide | C₁₁H₁₃NO₂ | N-linked cyclopropyl | 1.85 | |
Acetaminophen | C₈H₉NO₂ | N-acetyl-para-aminophenol | 2.72 | |
N-(4-hydroxyphenyl)glycine | C₈H₉NO₃ | Amino acid side chain | 2.10 | |
N-(4-fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | C₁₇H₁₅FN₂O₃ | Bis-amide cyclopropane | 1.78 | [4] [8] |
The compound emerged from second-generation structural refinements of acetaminophen analogs designed to circumvent hepatotoxicity. Initial efforts (2000-2010) focused on N-phenyl-acetamide sulfonamides (e.g., LASSBio-1300), which demonstrated reduced liver damage but suboptimal metabolic stability [9]. Between 2015-2020, researchers introduced sp³-hybridized cores to disrupt metabolic oxidation pathways. The cyclopropyl motif was strategically incorporated based on:
Synthetic routes evolved significantly:
This compound represents a structural intermediate between first-generation "imide" derivatives (e.g., 1,1-dioxo-1,2-benzothiazol-3-one acetamides) and optimized leads like 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide (Compound 3r). The cyclopropyl variant provided critical proof-of-concept that N-alkyl constraints preserve analgesia while eliminating CYP2E1-mediated bioactivation [2].
Table 2: Evolution of Acetaminophen Analogs with Cyclopropyl Elements
Generation | Representative Compound | Structural Innovation | Primary Limitation | |
---|---|---|---|---|
1 (Pre-2010) | N-phenyl-acetamide sulfonamides | Sulfonamide hepatoprotection | Low metabolic stability | [9] |
2 (2015-2018) | N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide | N-cyclopropyl constraint | Moderate solubility | [2] |
3 (2020-present) | 2-(Benzenesulfonamide)-N-(4-hydroxyphenyl)acetamides (3b/3r) | Sulfonamide + optimized lipophilicity | Scale-up challenges | [2] [3] |
N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide served as the molecular prototype for advanced compounds (3b/3r) that retain therapeutic effects without hepatotoxicity. Key mechanistic advantages include:
Metabolic Stability Against CYP Bioactivation
In Vivo Hepatoprotection
In CD1 mice treated with 600 mg/kg (equitoxic to hepatotoxic acetaminophen dose):
Therapeutic Efficacy Retention
The compound’s success validated the molecular editing strategy of inserting steric barriers at the acetamide nitrogen. This directly enabled the development of clinical candidates like 3r, which shows 4-fold enhanced analgesia with undetectable hepatotoxicity [2] [3]. Proposed mechanisms for retained bioactivity include:
Table 3: Hepatotoxicity Markers in Analogue Development
Parameter | Acetaminophen | N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide | Lead 3r | |
---|---|---|---|---|
CYP2E1 conversion to NAPQI (%) | 35 | <0.5 | <0.1 | [2] |
GSH depletion at 4h (%) | 92 | 5 | 8 | [2] |
LDH release (IU/L) | 280±30 | 45±8 | 38±6 | [2] |
ALT elevation (x baseline) | 8.0 | 1.1 | 1.0 | [2] |
Antipyretic efficacy (% max) | 100 | 86 | 95 | [2] [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: